5-Butyl-3-(3,4-dichlorophenyl)rhodanine
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Overview
Description
5-Butyl-3-(3,4-dichlorophenyl)rhodanine: is a synthetic organic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a 3,4-dichlorophenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine typically involves the condensation of 3,4-dichlorobenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the rhodanine ring.
Reduction: Reduction reactions can target the carbonyl group in the rhodanine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the rhodanine ring.
Reduction: Reduced forms of the rhodanine ring.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain bacteria and viruses.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that rhodanine derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also being studied for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell proliferation and survival.
Comparison with Similar Compounds
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-N-Butyl-5-(4-methoxybenzylidene)rhodanine
- 5-(3,4-dimethoxybenzylidene)rhodanine
Comparison: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to other rhodanine derivatives, this compound may exhibit enhanced antimicrobial and anticancer activities due to the electron-withdrawing effects of the chlorine atoms on the aromatic ring.
Properties
CAS No. |
23517-51-3 |
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Molecular Formula |
C13H13Cl2NOS2 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-butyl-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13Cl2NOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3 |
InChI Key |
MWVSWFYBSIHDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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